Tyramine
Overview
Description
Tyramine is a naturally occurring trace amine derived from the amino acid tyrosine. It is found in various foods, especially those that are fermented, cured, pickled, aged, or spoiled. This compound acts as a catecholamine releasing agent and is known for its role in modulating physiological processes such as blood pressure regulation and neurotransmitter release .
Mechanism of Action
Mode of Action
Tyramine acts by inducing the release of catecholamines . An important characteristic of this compound is its inability to cross the blood-brain barrier, which restricts its side effects to only non-psychoactive peripheral sympathomimetic effects . This means that this compound primarily affects the body’s peripheral nervous system rather than the central nervous system.
Biochemical Pathways
This compound is a trace amine derived from the amino acid tyrosine . It is generated via the decarboxylation of tyrosine in animals, plants, and microorganisms . Normally, this compound is degraded by monoamine oxidases (MAOs), specifically MAO A and MAO B . These enzymes, located at the outer mitochondrial membrane, are flavoproteins that dehydrate amines to imines .
Pharmacokinetics
The pharmacokinetics of this compound is highly variable among individuals . On average, as much as 76.8% of the dose is recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway . The systemic exposure of 4-HPAA varies only up to 3-fold, indicating no strong heritable variation in peripheral MAO-A activity .
Result of Action
The action of this compound results in a multitude of physiological effects, exhibiting neuromodulatory properties as well as cardiovascular and immunological effects . At high concentrations, this compound can elicit toxic effects, induce hypertension and migraine, and may cause allergic reactions .
Action Environment
The action of this compound is influenced by various environmental factors. In humans, the diet is the primary source of physiologically relevant this compound concentrations . Factors such as the availability of tyrosine in food, the presence of this compound-producing bacteria, the environmental pH, and the salt content of food can all influence the action, efficacy, and stability of this compound . The process of fermentation provides a particularly good source of this compound in human nutrition .
Biochemical Analysis
Biochemical Properties
Tyramine can influence a multitude of physiological mechanisms, exhibiting neuromodulatory properties as well as cardiovascular and immunological effects . It interacts with various enzymes, proteins, and other biomolecules. For example, it is a prototypic substrate of monoamine oxidase A (MAO-A) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . At high concentrations, this compound can elicit toxic effects, induce hypertension and migraine, and may cause allergic reactions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound is a substrate of MAO-A, and its metabolism involves oxidative deamination .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown a strong interindividual variation in systemic this compound exposure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can have potentially dangerous hypertensive effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A and is a part of the tyrosine metabolic pathway . The effects of this compound on metabolic flux or metabolite levels are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyramine can be synthesized through a three-step biocatalytic reaction starting from serine in keratin acid hydrolysis wastewater. The process involves the conversion of serine to tyrosine using serine deaminase and tyrosine phenol-lyase, followed by the decarboxylation of tyrosine to this compound using tyrosine decarboxylase . The reaction conditions include a pH of 8.0, a temperature of 37°C, and the presence of Triton X-100 at 0.04%.
Industrial Production Methods
Industrial production of this compound often involves the chemical synthesis route. This method includes the decarboxylation of tyrosine, which can be achieved using various chemical reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Tyramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 4-hydroxyphenylacetaldehyde.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Various substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include 4-hydroxyphenylacetaldehyde, dopamine, and octopamine .
Scientific Research Applications
Tyramine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in neurotransmitter release and modulation.
Medicine: Investigated for its potential effects on blood pressure regulation and its interaction with monoamine oxidase inhibitors.
Industry: Used in the production of pharmaceuticals and as a biochemical marker in food safety assessments.
Comparison with Similar Compounds
Similar Compounds
β-Phenylethylamine: Another aromatic biogenic amine with similar neuromodulatory properties.
Octopamine: A neurotransmitter that is a metabolic product of tyramine.
Dopamine: A well-known neurotransmitter involved in various physiological processes.
Uniqueness
This compound is unique in its inability to cross the blood-brain barrier, which limits its effects to peripheral sympathomimetic actions. This characteristic distinguishes it from other similar compounds like dopamine, which can cross the blood-brain barrier and exert central nervous system effects .
Properties
IUPAC Name |
4-(2-aminoethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGWFCGJZKJUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | tyramine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tyramine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71495-67-5 | |
Record name | Poly(tyramine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71495-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2043874 | |
Record name | Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to yellow solid; Sweet meaty aroma | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-(4-Hydroxyphenyl)ethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166 °C @ 2 MM HG | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER /TYRAMINE HYDROCHLORIDE/, 1 G DISSOLVES IN 10 ML BOILING ALCOHOL, SPARINGLY SOL IN BENZENE, XYLENE, Slightly soluble in water, benzene; soluble in ethanol, xylene, Water solubility = 10.4E+3 mg/L @ 15 °C, 10.4 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-(4-Hydroxyphenyl)ethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
... Findings indicate that tyramine acts presynaptically to cause a release of endogenous norepinephrine from the nerve, which in turn acts on postjunctional receptors. | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM BENZENE OR ALCOHOL, PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER | |
CAS No. |
51-67-2 | |
Record name | Tyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | tyramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249188 | |
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Record name | Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ZC7V0OX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164-165 °C, MP: 269 °C /TYRAMINE HYDROCHLORIDE/, 164 - 165 °C | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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